

An In-depth Technical Guide to the Thermochemical Properties of Pentryl

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentryl, chemically known as 2,4,6-trinitrophenyl-N-methylnitramine, is a powerful high explosive belonging to the family of aromatic nitramines.[1][2][3] Its molecular structure is characterized by the presence of nitro, nitrate, and nitramine functional groups, contributing to its high energy content.[1] This guide provides a comprehensive overview of the thermochemical properties of **Pentryl**, including its fundamental characteristics, energetic performance, and decomposition pathways. The information is intended to be a valuable resource for researchers and scientists engaged in the study and development of energetic materials.

Physicochemical and Thermochemical Properties

A summary of the key physicochemical and thermochemical properties of **Pentryl** is presented in the tables below. These tables offer a clear and concise presentation of quantitative data for easy reference and comparison.

Table 1: General Physicochemical Properties of **Pentryl**



Property	Value
Chemical Name	2,4,6-trinitrophenyl-N-methylnitramine
Synonyms	N-Methyl-N,2,4,6-tetranitroaniline, Nitramine, Tetralite, Tetril
Chemical Formula	C7H5N5O8
Molecular Weight	287.14 g/mol [4]
Appearance	Yellow crystalline solid[2]
Density	1.57 g/cm ³ [5]
Melting Point	130–132 °C[5][6]
Boiling Point	187 °C (explodes)[6]
Water Solubility	75 mg/L at 20 °C[6]
CAS Registry Number	479-45-8[4]

Table 2: Energetic and Detonation Properties of Pentryl

Property	Value
Heat of Formation (solid)	Data not readily available
Enthalpy of Combustion (solid)	-3500 ± 30 kJ/mol[4]
Detonation Velocity	7.87 - 7.95 km/s[7]
Detonation Pressure	2838 - 2920 x 10 ⁵ Pa[7]
Oxygen Balance	Data not readily available

Experimental Protocols

The determination of the thermochemical properties of high explosives like **Pentryl** requires specialized experimental techniques. Below are detailed methodologies for key experiments.

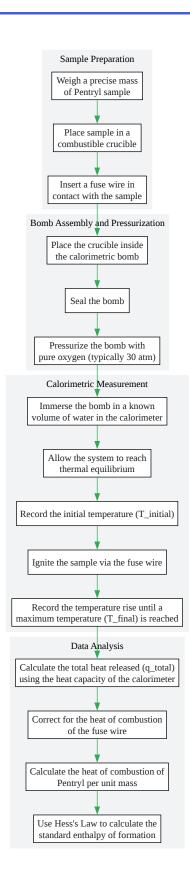


Determination of Heat of Formation

The heat of formation of an explosive is a critical parameter for predicting its performance.[8] While direct measurement is complex, it is often determined indirectly through the heat of combustion, which is measured using bomb calorimetry.[9][10]

Experimental Workflow for Bomb Calorimetry:





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Experimental workflow for determining the heat of combustion.

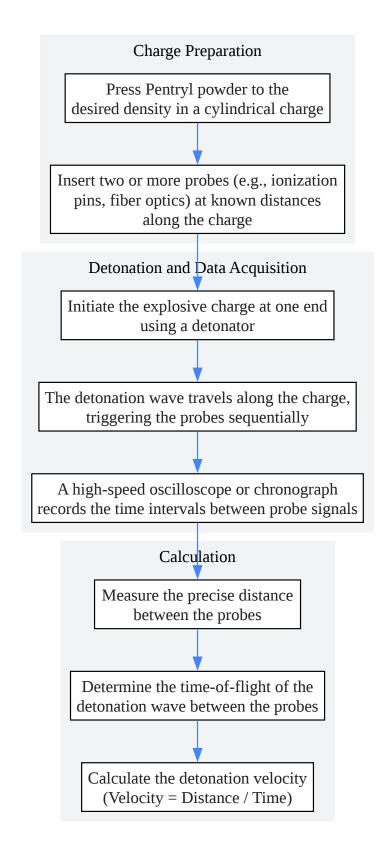


Measurement of Detonation Velocity

The detonation velocity is the speed at which the detonation wave propagates through the explosive.[11][12] It is a key indicator of an explosive's performance and can be measured by various methods, including the Dautriche method and electronic timing techniques.[11][13]

Experimental Workflow for Detonation Velocity Measurement (Continuous Wire Method):





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Workflow for measuring detonation velocity.

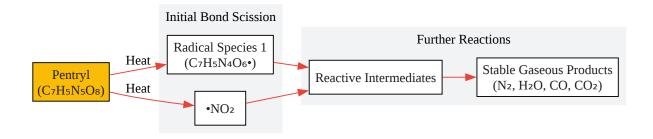


Thermal Decomposition Pathway

The thermal decomposition of **Pentryl**, like other nitrate esters and nitramines, is a complex process initiated by the cleavage of the weakest chemical bond.[14][15] In the case of **Pentryl**, this is expected to be the O-NO₂ bond in the nitrate ester group or the N-NO₂ bond in the nitramine group. The initial bond scission leads to the formation of radical species, which then undergo a series of rapid, exothermic reactions, ultimately leading to the formation of stable gaseous products such as N₂, H₂O, CO, and CO₂.

The decomposition of the related compound pentaerythritol tetranitrate (PETN) is known to be autocatalytic, where the initial decomposition products accelerate further decomposition.[15] [16] A similar mechanism is plausible for **Pentryl**.

Plausible Initial Steps in the Thermal Decomposition of **Pentryl**:



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Initial decomposition steps of **Pentryl**.

Conclusion

This technical guide has provided a detailed overview of the thermochemical properties of the high explosive **Pentryl**. The tabulated data offers a quick reference for its physicochemical and energetic characteristics. The outlined experimental protocols provide insight into the methodologies used to determine these critical parameters. Furthermore, the proposed decomposition pathway, based on analogous energetic materials, serves as a foundation for understanding its thermal stability and reaction mechanisms. This information is crucial for the



safe handling, storage, and application of **Pentryl** in various fields of research and development.

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